molecular formula C12H11ClN2O3S2 B3083964 N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142206-98-1

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083964
CAS No.: 1142206-98-1
M. Wt: 330.8 g/mol
InChI Key: YFCXCXHBUNLEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS No: 1142206-98-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

The molecular formula of this compound is C12H11ClN2O3S2C_{12}H_{11}ClN_{2}O_{3}S_{2}, with a molecular weight of approximately 303.81 g/mol. The structure includes a thiazole moiety, which has been associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in the phenyl ring can significantly influence the cytotoxic activity against different cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the anticancer effects of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types, including leukemia and breast cancer. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Bcl-2 overexpressing cells .
CompoundCancer Cell LineIC50 (µM)
Compound AA431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
N-(3-chloro...)Various (screened at 10 µM)Low activity observed

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • In vitro tests highlighted that thiazole-containing compounds could effectively inhibit bacterial growth, suggesting their potential as new antibacterial agents . The presence of specific substituents on the thiazole ring was crucial for enhancing antibacterial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Studies and Research Findings

Several case studies have focused on the biological activities of thiazole derivatives:

  • Case Study on Anticancer Effects :
    • A comprehensive screening by the National Cancer Institute evaluated numerous compounds similar to N-(3-chloro...) across various cancer cell lines. The findings revealed that compounds with thiazole structures showed selective cytotoxicity towards leukemia cells, suggesting a targeted approach for treatment .
  • Research on SAR :
    • Research conducted on SAR indicated that modifications such as introducing halogens or electron-donating groups can significantly enhance the anticancer activity of thiazole derivatives. This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-18-8-3-2-6(4-7(8)13)14-10(16)5-9-11(17)15-12(19)20-9/h2-4,9H,5H2,1H3,(H,14,16)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXCXHBUNLEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.